![molecular formula C22H26N2O2 B12587402 4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one CAS No. 651029-62-8](/img/structure/B12587402.png)
4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications .
化学反応の分析
Types of Reactions
4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
科学的研究の応用
4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
類似化合物との比較
Similar Compounds
Similar compounds include:
- 4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one
- 4,4’-((4-(Dipropylamino)phenyl)methylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one) .
Uniqueness
4-{3-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one is unique due to its specific substitution pattern and the presence of both dipropylamino and hydroxyisoquinolinone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
651029-62-8 |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
4-[3-[(dipropylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C22H26N2O2/c1-3-11-24(12-4-2)15-16-7-5-8-17(13-16)19-14-23-22(26)18-9-6-10-20(25)21(18)19/h5-10,13-14,25H,3-4,11-12,15H2,1-2H3,(H,23,26) |
InChIキー |
KXVRPTHSFVSSDB-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


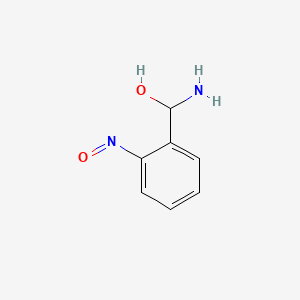
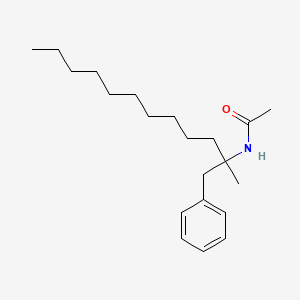
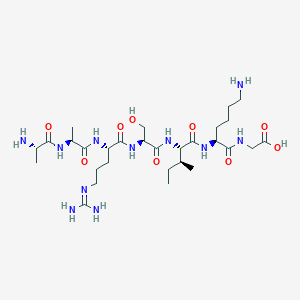
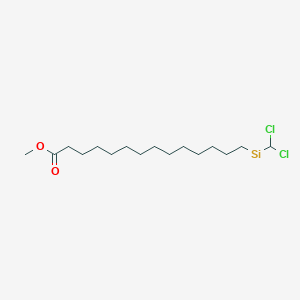
![Urea, N-(3-methyl-5-isoquinolinyl)-N'-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12587344.png)
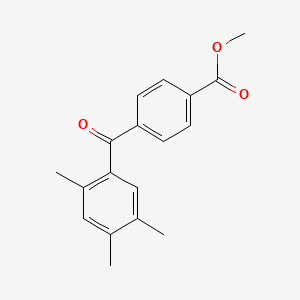
![Benzene, 1-chloro-4-[(1-methyl-3-phenylpropyl)thio]-](/img/structure/B12587350.png)
![1-[(2,2-Difluoroethyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12587363.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12587371.png)
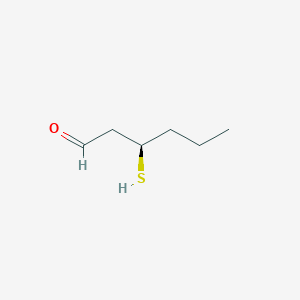
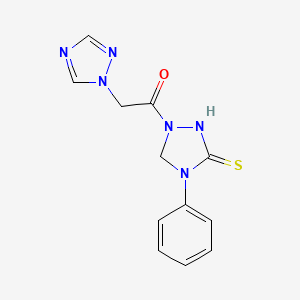
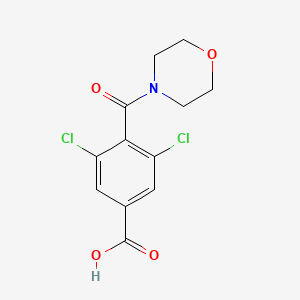
![(1S,5S,7S)-6,8-Dioxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B12587405.png)

